molecular formula C6H5NO3S B3047241 3H-1,2,3-Benzoxathiazole, 2,2-dioxide CAS No. 136061-92-2

3H-1,2,3-Benzoxathiazole, 2,2-dioxide

Cat. No.: B3047241
CAS No.: 136061-92-2
M. Wt: 171.18 g/mol
InChI Key: DRLUWQXJGGKULE-UHFFFAOYSA-N
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Description

3H-1,2,3-Benzoxathiazole, 2,2-dioxide is a heterocyclic compound with the molecular formula C6H5NO3S. It is characterized by a benzene ring fused to an oxathiazole ring, which contains both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3H-1,2,3-Benzoxathiazole, 2,2-dioxide typically involves the reaction of N-(2-hydroxyphenyl)-p-toluenesulfonamides with sulfuryl chloride and triethylamine. This reaction results in the formation of the oxathiazole ring with the incorporation of sulfur dioxide . Another method involves the oxidation of the corresponding monoxide precursors using m-chloroperbenzoic acid .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as mentioned above, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3H-1,2,3-Benzoxathiazole, 2,2-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3H-1,2,3-Benzoxathiazole, 2,2-dioxide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3H-1,2,3-Benzoxathiazole, 2,2-dioxide involves its interaction with various molecular targets. The compound can undergo hydrolysis, leading to the cleavage of the N-SO2 bond. This reaction can be influenced by the presence of nucleophiles, which attack the sulfonyl sulfur atom . The resulting products can interact with biological molecules, potentially leading to various biological effects.

Comparison with Similar Compounds

    3H-1,2-Benzodithiol-3-one: Another heterocyclic compound with sulfur and nitrogen atoms.

    1,2,3-Benzoxathiazole: A related compound without the dioxide functional group.

Uniqueness: 3H-1,2,3-Benzoxathiazole, 2,2-dioxide is unique due to the presence of the dioxide functional group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3H-1,2λ6,3-benzoxathiazole 2,2-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO3S/c8-11(9)7-5-3-1-2-4-6(5)10-11/h1-4,7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRLUWQXJGGKULE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NS(=O)(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10460813
Record name 3H-1,2,3-Benzoxathiazole, 2,2-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10460813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136061-92-2
Record name 3H-1,2,3-Benzoxathiazole, 2,2-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10460813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3H-1,2,3-Benzoxathiazole, 2,2-dioxide
Reactant of Route 2
3H-1,2,3-Benzoxathiazole, 2,2-dioxide
Reactant of Route 3
3H-1,2,3-Benzoxathiazole, 2,2-dioxide
Reactant of Route 4
3H-1,2,3-Benzoxathiazole, 2,2-dioxide
Reactant of Route 5
3H-1,2,3-Benzoxathiazole, 2,2-dioxide
Reactant of Route 6
3H-1,2,3-Benzoxathiazole, 2,2-dioxide

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